molecular formula C7H7ClIN B8370052 2-Chloro-4-ethyl-5-iodopyridine CAS No. 1215556-53-8

2-Chloro-4-ethyl-5-iodopyridine

Cat. No.: B8370052
CAS No.: 1215556-53-8
M. Wt: 267.49 g/mol
InChI Key: TWNDJERDAIBQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-ethyl-5-iodopyridine is a halogenated pyridine derivative characterized by a chlorine atom at position 2, an ethyl group at position 4, and an iodine atom at position 5. Its molecular formula is C₇H₇ClIN, with a molecular weight of 267.5 g/mol. The compound exhibits moderate lipophilicity due to the ethyl group and iodine substituent, which also influence its reactivity in substitution and coupling reactions. This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and heterocyclic drug candidates .

Properties

CAS No.

1215556-53-8

Molecular Formula

C7H7ClIN

Molecular Weight

267.49 g/mol

IUPAC Name

2-chloro-4-ethyl-5-iodopyridine

InChI

InChI=1S/C7H7ClIN/c1-2-5-3-7(8)10-4-6(5)9/h3-4H,2H2,1H3

InChI Key

TWNDJERDAIBQFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=C1I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The table below compares 2-chloro-4-ethyl-5-iodopyridine with four key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Physical/Chemical Properties
This compound C₇H₇ClIN Cl (C2), Ethyl (C4), I (C5) 267.5 Estimated mp ~275°C; high halogen reactivity
2-Chloro-4-iodopyridine C₅H₃ClIN Cl (C2), I (C4) 239.4 Lower lipophilicity; used in cross-coupling reactions
5-Chloro-2-fluoro-4-iodopyridine C₅H₂ClFIN Cl (C5), F (C2), I (C4) 273.4 Enhanced electronegativity; potential kinase inhibitor
2-Chloro-5-iodo-4-methylpyridine C₆H₅ClIN Cl (C2), I (C5), Me (C4) 241.5 Steric hindrance from methyl; material science applications
Key Observations:
  • Halogen Positioning : Iodine at C5 (vs. C4 in 2-chloro-4-iodopyridine) may enhance halogen-bonding interactions in target binding, as seen in kinase inhibitors .
  • Electron-Withdrawing Groups : The fluoro substituent in 5-chloro-2-fluoro-4-iodopyridine increases electrophilicity at C4, favoring Suzuki-Miyaura couplings .

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